molecular formula C9H6F4O B6223057 2-fluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-one CAS No. 2301452-62-8

2-fluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-one

Cat. No. B6223057
CAS RN: 2301452-62-8
M. Wt: 206.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-one, also known as 2-F-1-TFPE, is a novel molecule with a wide range of potential applications in scientific research. It is an organofluorine compound with a unique three-dimensional structure that can be used in a variety of ways, from synthesizing new compounds to studying biochemical and physiological effects.

Scientific Research Applications

2-fluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-one has a wide range of applications in scientific research. It can be used as a starting material for synthesizing new compounds, and it can also be used in studies of biochemical and physiological effects. It has been used in studies of the interaction between drugs and proteins, as well as in studies of the effects of drugs on cell membranes. It has also been used in studies of the effects of drugs on the nervous system, and in studies of the effects of drugs on cancer cells.

Mechanism of Action

2-fluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-one has a unique three-dimensional structure that allows it to interact with proteins and cell membranes in a variety of ways. It can bind to proteins and cell membranes, and it can also interact with other molecules in the environment. This allows it to act as an inhibitor, activator, or modulator of various biochemical and physiological processes.
Biochemical and Physiological Effects
2-fluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-one has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, as well as to activate or modulate the activity of proteins involved in the regulation of cell growth and differentiation. It has also been shown to have anti-inflammatory, antioxidant, and anti-cancer effects.

Advantages and Limitations for Lab Experiments

2-fluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-one has several advantages for lab experiments. It is a relatively inexpensive compound that is easy to synthesize and use in experiments. It is also a stable compound that does not degrade easily, which makes it a good choice for long-term experiments. However, it does have some limitations. Its three-dimensional structure can make it difficult to work with, and it can be difficult to control the concentrations of the compound in experiments.

Future Directions

2-fluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-one has a wide range of potential applications in scientific research, and there are many possible future directions for its use. It could be used in studies of drug-protein interactions, drug metabolism, and the effects of drugs on the nervous system. It could also be used in studies of the effects of drugs on cell membranes and cancer cells. Additionally, it could be used in studies of the effects of drugs on inflammation, oxidative stress, and other biological processes.

Synthesis Methods

2-fluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-one can be synthesized using an aqueous reaction between trifluoromethanesulfonic acid and 2-fluoro-1-phenylethan-1-one. The reaction is conducted in a sealed flask at a temperature of 80°C for 4 hours, and yields a yield of 65%. The reaction can also be conducted in the presence of a base, such as sodium hydroxide, which increases the yield to 80%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-fluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-one involves the introduction of a fluoro group onto the ethanone moiety and a trifluoromethyl group onto the phenyl ring.", "Starting Materials": [ "2-bromo-1-phenylethanone", "potassium fluoride", "bromine", "trifluoromethyl iodide", "sodium hydride", "acetic acid", "sodium bicarbonate", "diethyl ether", "methanol" ], "Reaction": [ "Bromination of 2-bromo-1-phenylethanone with bromine in acetic acid yields 2-bromo-1-(2-bromo-phenyl)ethan-1-one.", "Treatment of 2-bromo-1-(2-bromo-phenyl)ethan-1-one with potassium fluoride in dimethyl sulfoxide (DMSO) and methanol results in the substitution of one of the bromine atoms with a fluorine atom, yielding 2-fluoro-1-(2-bromo-phenyl)ethan-1-one.", "The trifluoromethylation of 2-fluoro-1-(2-bromo-phenyl)ethan-1-one is achieved by reacting it with trifluoromethyl iodide and sodium hydride in dimethylformamide (DMF) at elevated temperatures, yielding 2-fluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-one.", "The final step involves the purification of the product by washing with sodium bicarbonate and extraction with diethyl ether." ] }

CAS RN

2301452-62-8

Product Name

2-fluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-one

Molecular Formula

C9H6F4O

Molecular Weight

206.1

Purity

95

Origin of Product

United States

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